1H and 13C NMR spectrum data for tert-Butyl (2-carbamoylpyridin-3-yl)carbamate
1H and 13C NMR spectrum data for tert-Butyl (2-carbamoylpyridin-3-yl)carbamate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of tert-Butyl (2-carbamoylpyridin-3-yl)carbamate
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra expected for tert-butyl (2-carbamoylpyridin-3-yl)carbamate. As a key analytical technique in organic chemistry, NMR spectroscopy offers unparalleled insight into molecular structure. For researchers and professionals in drug discovery and chemical synthesis, the ability to accurately interpret NMR data is critical for structure verification and purity assessment. This document synthesizes foundational NMR principles with spectral data from analogous structures to present a robust, predictive analysis of the target molecule. We will delve into the rationale behind chemical shift assignments, provide a validated experimental protocol for data acquisition, and illustrate key workflows, establishing a self-validating system for the characterization of this and similar substituted pyridine compounds.
Foundational Principles: Structural Analysis of tert-Butyl (2-carbamoylpyridin-3-yl)carbamate
The first step in any spectral analysis is a thorough examination of the molecule's structure to identify unique nuclear environments. The structure of tert-butyl (2-carbamoylpyridin-3-yl)carbamate contains several distinct functional groups that will give rise to a characteristic set of signals in both ¹H and ¹³C NMR spectra.
The key structural features are:
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A di-substituted pyridine ring , which will produce a complex aromatic signal pattern.
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A tert-butyloxycarbonyl (Boc) protecting group , characterized by a strong, high-field singlet.
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A primary amide (carbamoyl group) , with exchangeable protons.
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A secondary carbamate linkage , also with an exchangeable proton.
The diagram below illustrates the molecular structure and the IUPAC numbering used for the assignment of NMR signals.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted based on established chemical shift principles for substituted pyridines and carbamates.[1][2][3] The electron-withdrawing nature of the pyridine nitrogen atom significantly deshields adjacent protons (e.g., H6).[2] The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it is an excellent solvent for polar compounds and its viscosity can slow the exchange rate of N-H protons, allowing them to be observed more clearly.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) | Justification |
| -C(CH₃)₃ | ~1.50 | Singlet (s) | 9H | - | This is the characteristic signal for the nine equivalent protons of a tert-butyl group, appearing as a strong singlet due to the absence of adjacent protons.[4][5] |
| -CONH₂ | ~7.5 and ~8.0 | Broad Singlet (br s) | 2H | - | The two protons of the primary amide are diastereotopic and may appear as two distinct broad signals due to restricted rotation around the C-N bond and quadrupole broadening. Their chemical shift can vary with concentration and temperature. |
| Pyridine H5 | ~7.45 | Doublet of doublets (dd) | 1H | J(H5-H6) ≈ 7-8 Hz, J(H5-H4) ≈ 4-5 Hz | This proton is coupled to both H4 and H6. Its chemical shift is influenced by both adjacent substituents. |
| Pyridine H4 | ~8.20 | Doublet of doublets (dd) | 1H | J(H4-H5) ≈ 4-5 Hz, J(H4-H6) ≈ 1.5-2 Hz | Coupled to H5 (ortho) and H6 (meta). The electron-withdrawing carbamoyl group at C2 will have a deshielding effect that propagates to H4. |
| Pyridine H6 | ~8.40 | Doublet of doublets (dd) | 1H | J(H6-H5) ≈ 7-8 Hz, J(H6-H4) ≈ 1.5-2 Hz | This proton is the most deshielded of the ring protons due to its proximity (alpha position) to the strongly electron-withdrawing ring nitrogen.[2] |
| -NHCOO- | ~9.70 | Singlet (s) | 1H | - | The carbamate N-H proton is typically deshielded and appears as a sharp singlet in DMSO-d₆, as hydrogen bonding to the solvent slows exchange.[6] |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a map of the carbon framework. The chemical shifts are highly sensitive to the local electronic environment. For instance, the pyridine ring carbons are significantly influenced by the electronegativity of the nitrogen atom, and the carbonyl carbons appear far downfield.[7][8]
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| -C(CH₃)₃ | ~28.0 | The three equivalent methyl carbons of the tert-butyl group appear in this characteristic upfield region.[4] |
| -C(CH₃)₃ | ~80.0 | The quaternary carbon of the tert-butyl group is attached to an oxygen atom, causing a significant downfield shift. |
| Pyridine C5 | ~125.0 | This is a typical chemical shift for a β-carbon in a substituted pyridine ring. |
| Pyridine C3 | ~135.0 | The attachment of the nitrogen atom of the carbamate group deshields this position. |
| Pyridine C4 | ~138.0 | The γ-carbon's chemical shift is influenced by substituents at both the 2- and 3-positions. |
| Pyridine C6 | ~148.0 | As an α-carbon adjacent to the ring nitrogen, C6 is strongly deshielded. |
| Pyridine C2 | ~150.0 | This α-carbon is also adjacent to the ring nitrogen and is further deshielded by the attached carbamoyl group. |
| -NHCOO- | ~153.0 | The carbonyl carbon of the Boc-protecting group is found in this expected region for carbamates.[9] |
| -CONH₂ | ~168.0 | The carbonyl carbon of the primary amide (carbamoyl) group typically resonates at a very downfield chemical shift. |
Experimental Protocol for NMR Data Acquisition
Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following procedure is a self-validating system designed for compounds like tert-butyl (2-carbamoylpyridin-3-yl)carbamate.
Sample Preparation
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Sample Weighing: Accurately weigh approximately 10-15 mg of the purified compound into a clean, dry vial.
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Solvent Selection & Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to dissolve polar, hydrogen-bonding compounds and to resolve N-H proton signals.
-
Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[10]
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
Spectrometer Setup and Data Acquisition
The following workflow illustrates the logical steps from sample preparation to final data analysis.
Recommended Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength for better signal dispersion.
-
¹H NMR:
-
Number of Scans (NS): 16
-
Spectral Width (SW): ~16 ppm
-
Relaxation Delay (D1): 2 seconds
-
-
¹³C NMR:
-
Number of Scans (NS): 1024 (or more, depending on concentration)
-
Spectral Width (SW): ~240 ppm
-
Technique: Proton-decoupled pulse program (e.g., zgpg30).
-
Conclusion
The structural confirmation of tert-butyl (2-carbamoylpyridin-3-yl)carbamate is unequivocally achieved through a combination of ¹H and ¹³C NMR spectroscopy. The key identifying features are the 9H singlet of the tert-butyl group around 1.5 ppm, the distinct pattern of three aromatic protons in the downfield region (7.4-8.5 ppm), and the characteristic carbonyl signals in the ¹³C spectrum. By following the detailed experimental protocol and using the predictive data in this guide, researchers can confidently verify the identity and purity of their synthesized material, ensuring the integrity of their subsequent work in drug development and chemical research.
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ACD/Labs. (2026, February 26). t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]
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ResearchGate. (2016, February 19). Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR? ResearchGate. [Link]
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Zerbe, O., & Vrijbloed, J. W. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters - PMC. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. [Link]
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Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. The Journal of Organic Chemistry - ACS Publications. [Link]
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Zhang, Q., et al. Supporting Information for Direct Synthesis of Carbamate from CO2 Using a Task-Specific Ionic Liquid Catalyst. [Link]
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